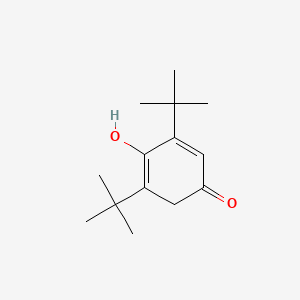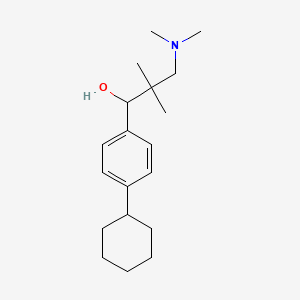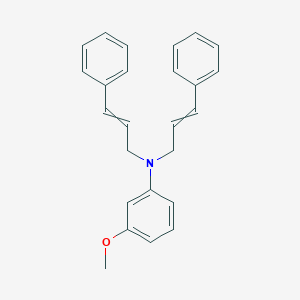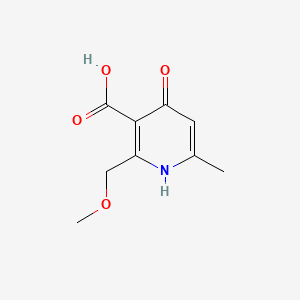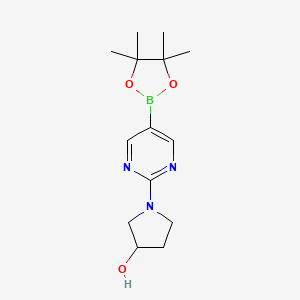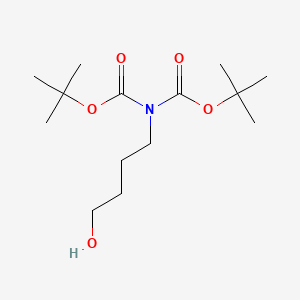
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate is an organic compound that is used in various chemical reactions and applications. It is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate can be synthesized through a multi-step process involving the reaction of tert-butyl imidodicarbonate with 4-hydroxybutylamine. The reaction typically requires a solvent such as chloroform or methanol and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Primary amines.
Substitution: Various substituted imidodicarbonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of amines and other nitrogen-containing compounds.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of di-tert-butyl (4-hydroxybutyl)imidodicarbonate involves its ability to act as a protecting group for amines. The compound reacts with amines to form stable carbamate derivatives, which can be deprotected under acidic conditions to release the free amine. This property is utilized in various synthetic pathways to protect and deprotect amine functionalities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-tert-butyl iminodicarboxylate
- Di-tert-butyl (2-hydroxyethyl)imidodicarbonate
Uniqueness
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate is unique due to its specific reactivity and stability, which makes it suitable for applications where other similar compounds may not be as effective. Its ability to form stable carbamate derivatives with amines and its ease of deprotection under mild conditions are key features that distinguish it from other compounds.
Eigenschaften
Molekularformel |
C14H27NO5 |
|---|---|
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
tert-butyl N-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)15(9-7-8-10-16)12(18)20-14(4,5)6/h16H,7-10H2,1-6H3 |
InChI-Schlüssel |
MJPGACSJTVKVLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCCCO)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


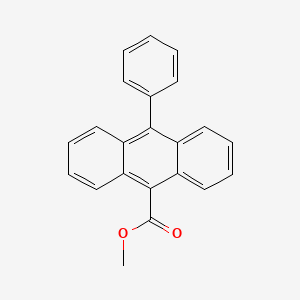
![Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B13946726.png)

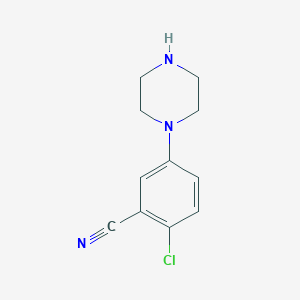
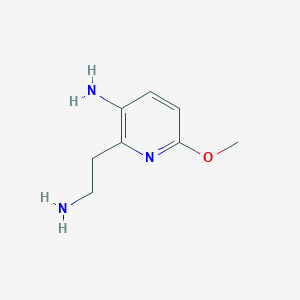
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)
![Ethyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B13946770.png)
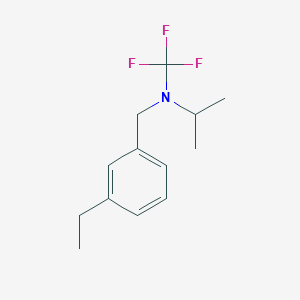
![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)
